![molecular formula C34H25O6P B12938869 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and the presence of multiple functional groups, including hydroxyl, methoxy, and phosphine oxide groups. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic framework through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times.
Introduction of Functional Groups: The hydroxyl, methoxy, and phosphine oxide groups are introduced through various functionalization reactions. Common reagents used in these reactions include methanol, phosphorus oxychloride, and hydroxylating agents.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes described above. The key challenges in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental sustainability of the processes.
化学反応の分析
Types of Reactions
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphine oxide group can be reduced to a phosphine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phosphine oxide group may yield a phosphine.
科学的研究の応用
Chemistry
In chemistry, 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
作用機序
The mechanism of action of 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 13-hydroxy-10,16-bis(2,4,6-tri(propan-2-yl)phenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole
Uniqueness
What sets 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide apart from similar compounds is its unique combination of functional groups and pentacyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C34H25O6P |
|---|---|
分子量 |
560.5 g/mol |
IUPAC名 |
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C34H25O6P/c1-37-25-13-7-11-21(17-25)29-19-23-9-3-5-15-27(23)31-32-28-16-6-4-10-24(28)20-30(22-12-8-14-26(18-22)38-2)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36) |
InChIキー |
OSTDSIUSLNRVAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC=C7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



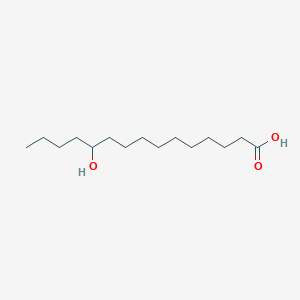
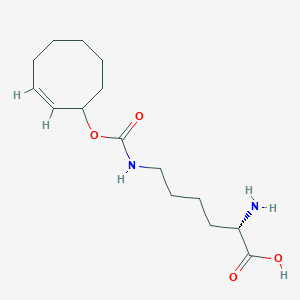


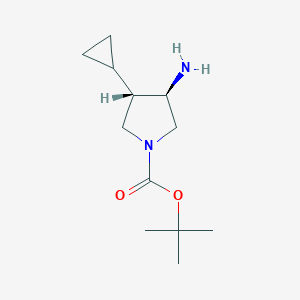
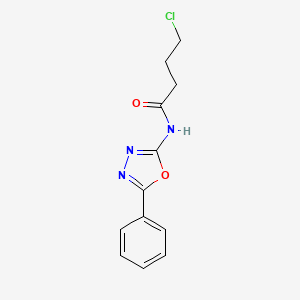
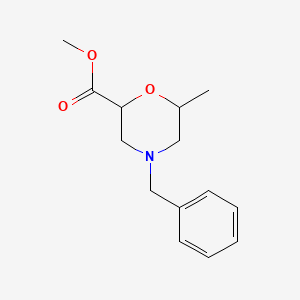
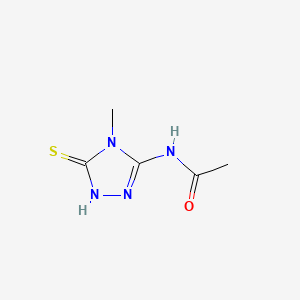
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
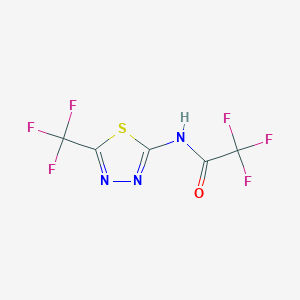
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
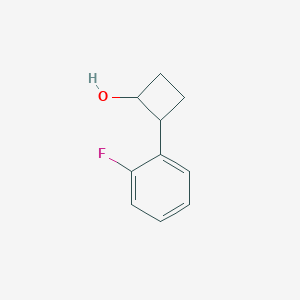
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
